molecular formula C9H9Cl2NO3 B8028390 1,3-Dichloro-5-nitro-2-propoxybenzene

1,3-Dichloro-5-nitro-2-propoxybenzene

Cat. No.: B8028390
M. Wt: 250.08 g/mol
InChI Key: BYSWAUMXSINRJZ-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-nitro-2-propoxybenzene is an organic compound with the molecular formula C9H9Cl2NO3 and a molecular weight of 250.08 g/mol . It is characterized by the presence of two chlorine atoms, one nitro group, and one propoxy group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

1,3-Dichloro-5-nitro-2-propoxybenzene can be synthesized through several synthetic routes. One common method involves the nitration of 1,3-dichloro-2-propoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring . Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,3-Dichloro-5-nitro-2-propoxybenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Dichloro-5-nitro-2-propoxybenzene is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of other substituted benzene derivatives.

    Biology: It is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving nitroaromatic compounds.

    Medicine: Research on this compound includes its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-nitro-2-propoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of specific biological pathways. The chlorine atoms and propoxy group contribute to the compound’s overall reactivity and binding affinity to its molecular targets .

Comparison with Similar Compounds

1,3-Dichloro-5-nitro-2-propoxybenzene can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and applications.

Properties

IUPAC Name

1,3-dichloro-5-nitro-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3/c1-2-3-15-9-7(10)4-6(12(13)14)5-8(9)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSWAUMXSINRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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